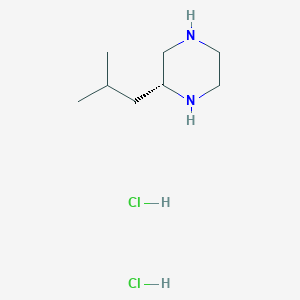

(R)-2-Isobutylpiperazine dihydrochloride

CAS No.: 853730-57-1

Cat. No.: VC8184945

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853730-57-1 |

|---|---|

| Molecular Formula | C8H20Cl2N2 |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | (2R)-2-(2-methylpropyl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 |

| Standard InChI Key | QYTGHACPXVRWBK-YCBDHFTFSA-N |

| Isomeric SMILES | CC(C)C[C@@H]1CNCCN1.Cl.Cl |

| SMILES | CC(C)CC1CNCCN1.Cl.Cl |

| Canonical SMILES | CC(C)CC1CNCCN1.Cl.Cl |

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity

(R)-2-Isobutylpiperazine dihydrochloride (CAS 853730-57-1) has the molecular formula and a molecular weight of 215.16 g/mol . Its structure consists of a piperazine ring with an isobutyl group at the C2 position and two hydrochloride counterions. The compound’s stereochemistry is defined by the -configuration at the C2 center, critical for its biological activity and synthetic utility .

Table 1: Key Chemical Properties

The free-base form, , has a molecular weight of 142.24 g/mol and shares structural features with its dihydrochloride counterpart, differing primarily in solubility and ionic state .

Synthesis and Derivatives

Synthetic Routes

The synthesis of typically involves stereoselective approaches to control the -configuration. A key method includes:

-

Amino Acid Acylation: Starting with chiral amino acids, acylation with chloroacetyl chloride introduces the piperazine backbone .

-

Cyclization: Reaction with benzylamine or other nucleophiles forms the piperazine ring .

-

Reduction: LiAlH₄ reduction yields the free base, which is subsequently protonated to form the dihydrochloride salt .

The stereochemistry is preserved through controlled reaction conditions, such as using enantiopure starting materials .

Derivatives and Functionalization

The compound serves as a precursor for Boc-protected intermediates, such as (CAS 1217482-29-5), which enhances stability during peptide synthesis . Key modifications include:

-

Ortho-lithiation: Introduces substituents at specific positions for drug optimization .

-

Acylation/Alkylation: Functional groups improve pharmacokinetic properties (e.g., guanidine derivatives for enhanced receptor binding) .

Applications in Drug Development

Targeted Therapeutic Areas

(R)-2-Isobutylpiperazine derivatives are pivotal in developing agents for neurological disorders, cancer, and infectious diseases .

Table 2: Applications in Drug Discovery

For NPSR antagonists, modifications at the 1-, 5-, and 7-positions of the oxazolo[3,4-a]pyrazine core (e.g., fluorobenzylamide chains) enhance receptor binding and bioavailability .

Role in Chiral Intermediate Synthesis

The Boc-protected derivative is employed in solid-phase peptide synthesis (SPPS) to construct complex molecules with defined stereochemistry. Its hydrochloride form improves solubility in polar solvents, facilitating coupling reactions .

| Supplier | Product Code | Price (USD/g) | Availability |

|---|---|---|---|

| BLDpharm | – | – | Sealed, room temperature |

| LookChem | – | $1.9–2.9 | 10 mg to 1000 metric tons/month |

| MySkinRecipes | 37369 | ฿2,862.00 (≈$85) | 0.100 g (10–20 days) |

Note: Pricing reflects regional variations and bulk orders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume